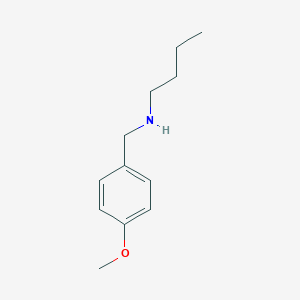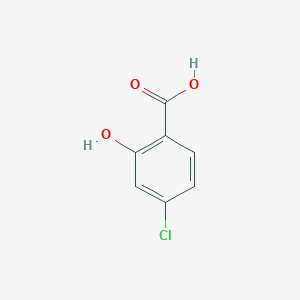
4-氯水杨酸
描述
4-Chlorosalicylic acid is a chlorinated derivative of salicylic acid that exhibits a range of biological activities. It has been studied for its inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin synthesis, showing strong inhibition of both monophenolase and diphenolase activities . Additionally, 4-chlorosalicylic acid has demonstrated antimicrobial properties against various bacteria and fungi, with the most significant effect observed against Escherichia coli .
Synthesis Analysis
The synthesis of 4-chlorosalicylic acid derivatives has been explored in various studies. For instance, 5-chloro-3-formylsalicylic acid, a related compound, can be synthesized from 4-chlorosalicylic acid through a reaction with chloroform in alkali . Another study describes the synthesis of 3,6-dichlorosalicylic acid, a pesticide intermediate, from 2,5-dichloronitrobenzene through reduction and diazotization reactions followed by a carboxylation reaction under high temperature and pressure .
Molecular Structure Analysis
The molecular structure of 4-chlorosalicylic acid and its derivatives has been characterized using various techniques. For example, the crystal structure of a 4-chlorosalicylate-stabilized titanium-oxo cluster was determined by single-crystal X-ray diffraction analysis . In another study, the iron(III) 18-metallacrown-6 complex with methyl 4-(5'-chlorosalicylhydrazinocarbonyl) butyrate was synthesized, and its crystal structure was elucidated, revealing how the ligand coordinates with iron atoms .
Chemical Reactions Analysis
4-Chlorosalicylic acid participates in a variety of chemical reactions. It has been used to form crystalline adducts with 4-aminopyridine, resulting in diverse supramolecular synthons . The compound also undergoes excited-state intramolecular proton transfer, as evidenced by photophysical studies combined with computational analyses . Furthermore, it can be polymerized with formaldehyde to create a polymeric ligand, which exhibits chelation and ion-exchanging properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-chlorosalicylic acid have been investigated in several contexts. Its photophysical properties, such as absorption, emission, and time-resolved emission spectroscopy, have been studied, revealing the occurrence of excited-state intramolecular proton transfer . The polymer derived from 4-chlorosalicylic acid and formaldehyde has been characterized by IR spectra, vapor pressure osmometry, and thermogravimetric analysis, showing polyelectrolyte behavior in certain solvents . Additionally, the titanium-oxo clusters stabilized by 4-chlorosalicylic acid exhibit modulated band-gap energies and photocatalytic properties .
科学研究应用
四价铽的光谱荧光测定
4-氯水杨酸已被用于灵敏的光谱荧光分析法中,用于测定混合稀土中的铽离子 。该化合物的独特性质使其能够与铽离子相互作用,从而产生可定量的荧光发射。这种应用在分析化学和环境监测中具有重要价值。
聚合物材料的制备
4-氯水杨酸与甲醛之间的缩合反应导致形成聚(4-氯水杨酸-甲醛)聚合物 。由于掺入了4-氯水杨酸部分,这种聚合物表现出有趣的性质。研究人员探索了其在材料科学中的潜力,包括涂料、薄膜和其他功能材料。
微生物群落的富集
在一项研究中,使用4-氯水杨酸作为唯一的碳和能量来源,富集了稳定的微生物群落 。该群落包含十个不同的细菌物种,包括肺炎克雷伯菌、荧光假单胞菌、孟多萨假单胞菌和水稻假单胞菌。了解微生物代谢和与该化合物之间的相互作用有助于生物修复和环境微生物学。
作用机制
Target of Action
4-Chlorosalicylic acid primarily targets enzymes such as monophenolase and diphenolase . These enzymes play a crucial role in various biochemical reactions, including the oxidation of phenolic compounds.
Mode of Action
The compound interacts with its targets by inhibiting their activity. Specifically, it inhibits monophenolase and diphenolase activity with IC50s of 1.89 mM and 1.10 mM respectively . This inhibition disrupts the normal function of these enzymes, leading to changes in the biochemical reactions they catalyze.
Biochemical Pathways
It’s known that the compound can inhibit the activity of enzymes involved in the oxidation of phenolic compounds . This could potentially affect various metabolic pathways where these enzymes play a role.
Pharmacokinetics
As a pharmaceutical intermediate , its bioavailability and pharmacokinetic properties would be crucial in determining its efficacy and safety profile.
Result of Action
The primary result of 4-Chlorosalicylic acid’s action is its potent antimicrobial activity. It has been shown to be effective against E. coli, with a minimum inhibitory concentration (MIC) of 250 μg/mL and a minimum bactericidal concentration (MBC) of 500 μg/mL . This suggests that the compound can inhibit the growth of and kill this bacterium at these concentrations.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chlorosalicylic acid. For instance, a study found that a stable microbial community was able to degrade 4-Chlorosalicylic acid when it was used as the sole source of carbon and energy . This suggests that the presence of certain microorganisms and the availability of other nutrients can affect the compound’s degradation and, consequently, its action.
安全和危害
4-Chlorosalicylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical-resistant rubber gloves and chemical safety goggles, should be used when handling this compound .
属性
IUPAC Name |
4-chloro-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXFCZXRFBUOOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199064 | |
| Record name | 4-Chlorosalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5106-98-9 | |
| Record name | 4-Chlorosalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5106-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorosalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005106989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorosalicylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chlorosalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorosalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROSALICYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I5GI51211 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




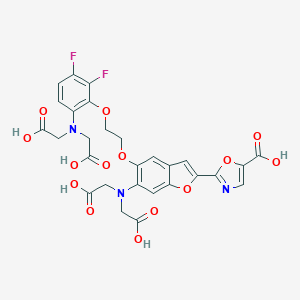



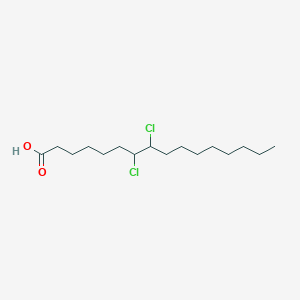
![2-[4-(Carboxymethylamino)anilino]acetic acid](/img/structure/B135338.png)


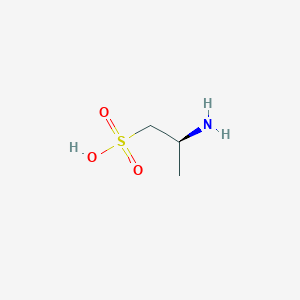
![(7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B135346.png)


